Uprosertib hydrochloride, also known as GSK2141795 hydrochloride, is a potent and selective inhibitor of the serine/threonine protein kinase Akt, which plays a crucial role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. This compound is particularly significant in oncology due to its ability to target the Akt signaling pathway, which is often dysregulated in cancer.
Uprosertib hydrochloride is classified as a small molecule drug and falls under the category of Akt inhibitors. It is synthesized for research and therapeutic purposes, primarily focusing on its antineoplastic (anti-cancer) activity. The compound has been studied for its potential use in treating various malignancies by inhibiting the Akt pathway, which is frequently overactive in tumors.
The synthesis of Uprosertib hydrochloride involves several steps that transform starting materials into the final product. The initial synthesis begins with 2-bromo-4-chloro-benzoic acid methyl ester, which undergoes a series of reactions to yield trifluoromethyl ketone as an intermediate. This transformation typically involves:
Uprosertib hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the identity and purity of the compound.
Uprosertib hydrochloride participates in several chemical reactions that are crucial for its synthesis and functionality:
The reaction mechanisms involve nucleophilic attacks and electrophilic substitutions that are typical in organic synthesis.
The primary mechanism of action of Uprosertib hydrochloride is through the inhibition of Akt signaling pathways:
Studies have shown that Uprosertib effectively reduces cell viability in various cancer cell lines by inducing apoptosis through the inhibition of Akt signaling.
Uprosertib hydrochloride exhibits several physical and chemical properties:
Physical characterization can be performed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability.
Uprosertib hydrochloride has significant applications in scientific research:
Uprosertib hydrochloride (GSK2141795 hydrochloride; CAS 1047635-80-2) is a small-molecule inhibitor with the chemical formula C₁₈H₁₇Cl₃F₂N₄O₂ and a molecular weight of 465.71 g/mol [1] [5] [7]. The compound features a furan-carboxamide core linked to a 2-(3,4-difluorophenyl)ethylamine moiety, with hydrochloride salt formation enhancing its solubility and stability. Key structural elements include:
Table 1: Structural Properties of Uprosertib Hydrochloride
Property | Value |
---|---|
IUPAC Name | 5-Chloro-4-(4-chloro-2-methyl-2H-pyrazol-3-yl)-furan-2-carboxylic acid [1-aminomethyl-2-(3,4-difluoro-phenyl)-ethyl]-amide hydrochloride |
Molecular Formula | C₁₈H₁₇Cl₃F₂N₄O₂ |
CAS Number | 1047635-80-2 |
Chiral Center Configuration | (S) |
Salt Form | Hydrochloride |
X-ray Crystallography | Confirms binding to Akt1 PH domain |
Uprosertib is a pan-Akt inhibitor with nanomolar potency against all three Akt isoforms, though with variable efficacy:
Kinase selectivity profiling using kinobeads assays revealed >100-fold selectivity for Akt over 97% of 294 tested kinases. Off-target inhibition occurs only at micromolar concentrations:
Table 2: Selectivity Profile of Uprosertib Hydrochloride
Target | IC₅₀ (nM) | Kd (nM) | Selectivity vs. Akt3 |
---|---|---|---|
Akt3 | 38 | 5 | Reference |
Akt1 | 180 | 16 | 4.7-fold lower |
Akt2 | 328 | 49 | 8.6-fold lower |
ROCK1 | 1570 | ND | 41-fold lower |
PRKACA | ND | 210 | 42-fold lower |
Uprosertib binds reversibly to the ATP-binding pocket of Akt through:
Allosteric Modulation: Uprosertib disrupts PH domain-mediated membrane translocation by locking Akt in a closed conformation. This prevents PIP₃-dependent phosphorylation at Thr308/Ser473 residues, abrogating full kinase activation [9].
Resistance Mechanisms: The Akt1-E17K mutation reduces Uprosertib affinity 8-fold by altering PH domain flexibility and impeding inhibitor access to the catalytic site [6].
Uprosertib induces profound remodeling of the PI3K/Akt/mTOR cascade:
Combined MEK (PD325901) and Uprosertib treatment synergistically induces senescence and irreversible growth arrest [6].
Cancer Stem Cell (CSC) Impact: Uprosertib suppresses ALDH1 activity (by 60%) and EpCAM expression in hepatocellular CSCs, impairing self-renewal via mTORC2 inhibition [4] [9].
Table 3: Downstream Effects in Cancer Models
Cancer Type | Key Biomarker Changes | Functional Outcome |
---|---|---|
Prostate (LNCaP) | ↓pPRAS40 (80%), ↓pGSK3β (75%) | G₁ cell-cycle arrest |
Glioblastoma (GSCs) | ↓ALDH1 activity (40%), ↑autophagy flux | Reduced tumorigenicity |
Breast (MCF-7) | ↓pAkt (95%), ↑pERK (3.2-fold) | Compensatory MAPK activation |
Ovarian (OVCAR-8) | IC₅₀ = 0.54 μM (viability) | Synergy with PARP inhibitors |
Table 4: Nomenclature of Uprosertib Hydrochloride
Nomenclature Type | Name(s) |
---|---|
Systematic Name | 5-Chloro-4-(4-chloro-2-methyl-2H-pyrazol-3-yl)-furan-2-carboxylic acid [1-aminomethyl-2-(3,4-difluoro-phenyl)-ethyl]-amide hydrochloride |
Synonyms | GSK2141795 hydrochloride; GSK795 |
CAS Number | 1047635-80-2 |
IUPAC Name | See Systematic Name |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1